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Compound of Interest

Compound Name: (S,R,S)-AHPC-C3-NH2 TFA

Cat. No.: B11931171 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the chemical synthesis of

UNC6852, a potent and selective Proteolysis Targeting Chimera (PROTAC) for the degradation

of the Polycomb Repressive Complex 2 (PRC2). UNC6852 achieves this by simultaneously

engaging the EED subunit of PRC2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase,

leading to the ubiquitination and subsequent proteasomal degradation of core PRC2

components.[1][2][3]

Overview
UNC6852 is a heterobifunctional molecule comprising three key components:

An EED ligand derived from the potent inhibitor EED226, which provides high-affinity binding

to the target protein.[2]

A VHL ligand, a derivative of the well-characterized VHL inhibitor, to recruit the E3 ligase

machinery.

A flexible linker that connects the two ligands, optimizing the orientation for the formation of a

productive ternary complex (EED-UNC6852-VHL).

The synthesis of UNC6852 is a multi-step process involving the preparation of the EED ligand

precursor, the VHL ligand with an attached linker, and their final coupling.
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Quantitative Data Summary
The following table summarizes the key quantitative data associated with UNC6852 and its

precursors.

Compound/Parameter Value Reference

UNC6852

IC₅₀ for EED binding 247 nM [2]

DC₅₀ for EED degradation

(HeLa cells)
~0.8 µM [4]

DC₅₀ for EZH2 degradation

(HeLa cells)
~0.3 µM [4]

EED Ligand Precursor

Molecular Weight (Not explicitly provided) -

VHL Ligand-Linker

Intermediate

((2S,4R)-1-((S)-2-(tert-

butoxycarbonylamino)-3,3-

dimethylbutanoyl)-4-hydroxy-

N-(4-(4-methylthiazol-5-

yl)benzyl)pyrrolidine-2-

carboxamide)

Molecular Weight (Not explicitly provided) -

Final Product: UNC6852

Molecular Formula C₄₂H₅₃FN₈O₇S -

Molecular Weight 832.97 g/mol [5]
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UNC6852 functions by hijacking the cell's natural protein disposal system, the ubiquitin-

proteasome pathway, to selectively degrade PRC2. The process can be visualized as follows:
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Caption: UNC6852 hijacks the VHL E3 ligase to induce PRC2 degradation.

Experimental Protocols
The synthesis of UNC6852 can be conceptually divided into three main stages:

Synthesis of the EED Ligand Precursor with a linker attachment point.

Synthesis of the VHL Ligand-Linker Intermediate.

Coupling of the EED Ligand and VHL-Linker to form UNC6852.

The following is a detailed protocol based on the likely synthetic route.

Stage 1: Synthesis of the EED Ligand Precursor
The EED ligand component of UNC6852 is derived from EED226. The synthesis involves the

creation of a functionalized derivative of EED226 that allows for the attachment of the linker. A

plausible route involves standard organic chemistry reactions to build the core structure and

introduce a reactive handle, such as a carboxylic acid or an amine.

Note: The precise, step-by-step synthesis of the functionalized EED226 precursor for UNC6852

is not detailed in the primary literature. Researchers should refer to publications on the

synthesis of EED226 and similar analogs to devise a suitable synthetic scheme.

Stage 2: Synthesis of the VHL Ligand-Linker
Intermediate ((S,R,S)-AHPC-C3-NH2)
The VHL ligand-linker intermediate is a crucial component. Based on available information, a

likely intermediate is (S,R,S)-AHPC-C3-NH2.[6] This molecule consists of the VHL ligand core

with a 3-carbon linker terminating in an amine group. The synthesis of such intermediates is

well-documented in the PROTAC literature.

Protocol for a representative VHL Ligand-Linker Synthesis:

Starting Material: A suitable protected VHL ligand precursor.
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Step 2.1: Boc Protection of the Linker:

React 3-aminopropan-1-ol with Di-tert-butyl dicarbonate (Boc₂O) in the presence of a base

like triethylamine (TEA) in a suitable solvent such as dichloromethane (DCM) to yield Boc-

protected 3-aminopropan-1-ol.

Step 2.2: Tosylation of the Alcohol:

React the Boc-protected amino alcohol with p-toluenesulfonyl chloride (TsCl) in pyridine to

form the corresponding tosylate.

Step 2.3: Alkylation of the VHL Ligand Precursor:

Couple the tosylated linker with the VHL ligand precursor, which typically has a free

hydroxyl group, under basic conditions (e.g., K₂CO₃ in DMF).

Step 2.4: Deprotection of the Amine:

Remove the Boc protecting group from the linker's terminal amine using trifluoroacetic acid

(TFA) in DCM to yield the desired VHL ligand-linker intermediate with a free amine.

Purification: Purify the product at each step using flash column chromatography.

Characterization: Confirm the structure and purity of the intermediate using ¹H NMR, ¹³C

NMR, and mass spectrometry.

Stage 3: Final Coupling to Synthesize UNC6852
The final step involves the coupling of the EED ligand precursor (with a carboxylic acid) and the

VHL ligand-linker intermediate (with a free amine) via an amide bond formation.

Protocol for UNC6852 Synthesis:

Reaction Setup:

Dissolve the EED ligand precursor (1.0 equivalent) in an anhydrous aprotic solvent such

as N,N-dimethylformamide (DMF).
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Activation of Carboxylic Acid:

Add a peptide coupling reagent such as HATU (1.1 equivalents) and a base like N,N-

diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution and stir for 10-15 minutes

at room temperature to activate the carboxylic acid.

Addition of Amine:

Add the VHL ligand-linker intermediate ((S,R,S)-AHPC-C3-NH2) (1.0 equivalent) to the

reaction mixture.

Reaction:

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction

progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry

(LC-MS).

Work-up:

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with

saturated aqueous sodium bicarbonate solution, water, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purification:

Purify the crude product by flash column chromatography on silica gel using a suitable

solvent gradient (e.g., methanol in dichloromethane) to obtain pure UNC6852.

Characterization:

Confirm the identity and purity of the final product, UNC6852, by ¹H NMR, ¹³C NMR, high-

resolution mass spectrometry (HRMS), and high-performance liquid chromatography

(HPLC).

Experimental Workflow Diagram
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The overall synthetic strategy for UNC6852 is depicted in the following workflow diagram:

UNC6852 Synthetic Workflow
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Caption: A modular approach for the synthesis of UNC6852.
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Concluding Remarks
This document provides a detailed protocol for the synthesis of UNC6852, a valuable chemical

tool for studying the biology of the PRC2 complex and for the development of novel

therapeutics. The successful synthesis and purification of UNC6852 will enable researchers to

further investigate its mechanism of action and explore its potential in various disease models.

Adherence to standard organic synthesis techniques and rigorous characterization of all

intermediates and the final product are essential for obtaining reliable and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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